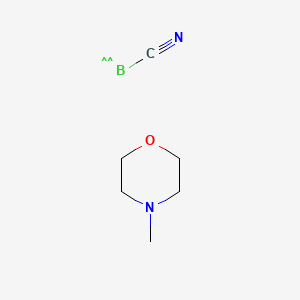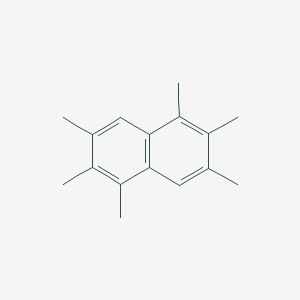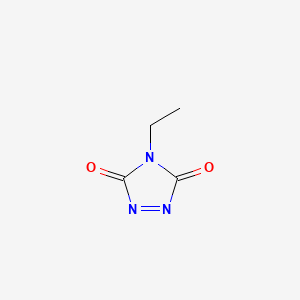![molecular formula C11H13NO4 B14655022 4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid CAS No. 51950-94-8](/img/structure/B14655022.png)
4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid is an organic compound with the molecular formula C11H13NO4. This compound features a hydroxy group, a methyl-substituted phenyl group, and an amino group attached to a butanoic acid backbone. It is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenylamine with succinic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-[Oxomethyl(2-methylphenyl)amino]-4-oxobutanoic acid.
Reduction: Formation of 4-[Hydroxy(2-methylphenyl)amino]-4-hydroxybutanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-methylbenzoic acid: Similar structure but lacks the amino group.
4-Hydroxy-2-quinolone: Contains a similar hydroxy group but has a different core structure.
4-Hydroxy-2-methylphenylboronic acid: Similar phenyl group but with a boronic acid moiety.
Uniqueness
4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid is unique due to the presence of both hydroxy and amino groups attached to a butanoic acid backbone
Propiedades
Número CAS |
51950-94-8 |
|---|---|
Fórmula molecular |
C11H13NO4 |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
4-(N-hydroxy-2-methylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-8-4-2-3-5-9(8)12(16)10(13)6-7-11(14)15/h2-5,16H,6-7H2,1H3,(H,14,15) |
Clave InChI |
ASUZSQZVOXZSMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N(C(=O)CCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14654944.png)
![Diethyl 2,2'-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate)](/img/structure/B14654946.png)
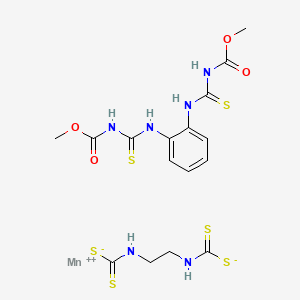
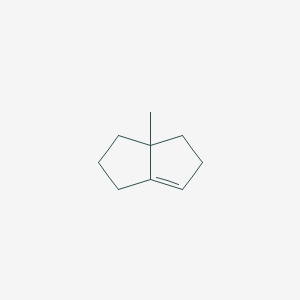
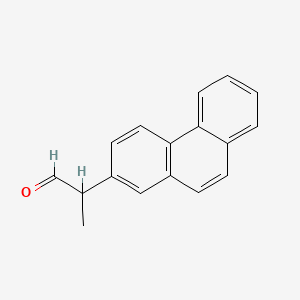
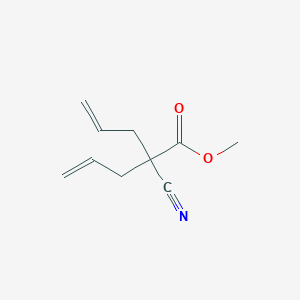

![6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14655004.png)
